molecular formula C25H41NO B1514952 N-Benzyloctadecenamide CAS No. 101762-87-2

N-Benzyloctadecenamide

Cat. No.: B1514952
CAS No.: 101762-87-2
M. Wt: 371.6 g/mol
InChI Key: QHXGFOCPQQADIF-UHFFFAOYSA-N
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Description

. This compound is a derivative of oleamide, where the amide group is substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyloctadecenamide can be synthesized through the amidation of oleic acid with benzylamine. The reaction typically involves heating oleic acid and benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more advanced techniques such as enzymatic catalysis or continuous flow chemistry to enhance efficiency and yield. These methods aim to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-Benzyloctadecenamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions can be performed using nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzyloctadecenamide has found applications in various scientific research fields:

  • Chemistry: It is used as a model compound to study the behavior of fatty acid amides and their derivatives.

  • Biology: The compound has been investigated for its role in modulating biological membranes and its potential effects on cell signaling pathways.

  • Medicine: this compound has shown promise in preclinical studies for its anti-inflammatory and analgesic properties.

  • Industry: It is used in the development of bio-based materials and as an additive in cosmetic formulations due to its moisturizing properties.

Mechanism of Action

The mechanism by which N-Benzyloctadecenamide exerts its effects involves its interaction with cell membrane components and signaling pathways. The compound can modulate the activity of various receptors and enzymes, leading to changes in cellular functions. Its molecular targets include G-protein-coupled receptors (GPCRs) and ion channels, which play crucial roles in cellular communication and homeostasis.

Comparison with Similar Compounds

  • Oleamide

  • Palmitamide

  • Stearamide

  • Linoleamide

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Biological Activity

N-Benzyloctadecenamide is a compound of interest due to its potential biological activities, particularly its effects on cellular proliferation and antimicrobial properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Overview of this compound

This compound is a benzylamide derivative that has been studied for various biological activities. It is often evaluated for its antiproliferative effects and potential therapeutic applications in medicinal chemistry.

Antiproliferative Activity

One significant area of research on this compound is its antiproliferative activity against cancer cell lines. In a study using the sulforhodamine B assay, this compound exhibited notable antiproliferative effects on human lung cancer cells (NCI-H460) with an IC50 value of 94.9 μg/mL after 48 hours of exposure . This suggests that the compound may have potential as a chemotherapeutic agent.

Cell Line IC50 (μg/mL) Exposure Time (hrs)
NCI-H46094.948

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. A comparative study highlighted its efficacy against various strains of bacteria, including Enterococcus faecalis, which is known for its resistance to conventional antibiotics. The results indicated that this compound could serve as an effective alternative in antimicrobial therapies .

Case Studies and Research Findings

  • Phytochemical Investigations : A study isolated several benzylamides from Salvadora persica, including this compound, demonstrating its presence in natural sources and suggesting potential health benefits associated with traditional uses of this plant .
  • In Vitro Studies : Research has shown that this compound can enhance the healing process in oral tissues by promoting cellular proliferation and exhibiting anti-inflammatory properties. This was evidenced by improved cell viability in oral epithelial cells treated with the compound .
  • Mechanism of Action : The biological activity of this compound may involve modulation of signaling pathways related to cell growth and inflammation. Further studies are needed to elucidate the precise mechanisms at play.

Properties

IUPAC Name

N-benzyloctadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXGFOCPQQADIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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